Kynurenic Acid-d5

Overview

Description

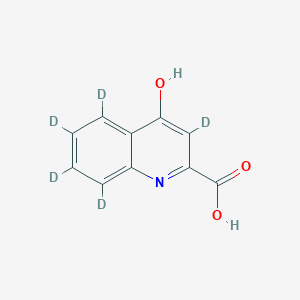

Kynurenic Acid-d5 (C10D5H2NO3; CAS 350820-13-2) is a deuterated isotopologue of endogenous kynurenic acid (KYNA; CAS 492-27-3), a tryptophan metabolite produced via the kynurenine pathway. KYNA acts as a broad-spectrum antagonist of excitatory amino acid receptors, including NMDA, glutamate, and α7 nicotinic acetylcholine receptors, and as a GPR35/CXCR8 agonist . This compound is primarily utilized as a stable isotope-labeled internal standard (IS) in mass spectrometry (MS)-based metabolomic studies to ensure accurate quantification of endogenous KYNA in biological matrices such as plasma, serum, urine, and cerebrospinal fluid . Its deuterium labeling at positions 3, 5, 6, 7, and 8 (≥98 atom% D; purity ≥97%) ensures minimal interference with native KYNA during analytical workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenic Acid-d5 is synthesized by introducing deuterium atoms into the kynurenic acid molecule. The synthesis typically involves the deuteration of kynurenine, an intermediate in the kynurenine pathway. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Kynurenic Acid-d5 undergoes several types of chemical reactions, including:

Oxidation: Kynurenic acid can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can convert kynurenic acid to its corresponding hydroxy derivatives.

Substitution: Substitution reactions can introduce different functional groups into the kynurenic acid molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxy derivatives, and substituted kynurenic acid compounds .

Scientific Research Applications

Kynurenic Acid-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of kynurenic acid.

Biology: Studied for its role in the kynurenine pathway and its effects on neurotransmission and neuroprotection.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, schizophrenia, and other psychiatric disorders.

Industry: Utilized in the development of analytical methods for the detection and quantification of kynurenic acid in biological samples .

Mechanism of Action

Kynurenic Acid-d5 exerts its effects by acting on several molecular targets and pathways:

NMDA Receptors: Acts as an antagonist at NMDA receptors, inhibiting excitatory neurotransmission.

AMPA Receptors: Functions as an antagonist at AMPA receptors, reducing excitatory signaling.

α7 Nicotinic Acetylcholine Receptors: Inhibits these receptors, modulating cholinergic signaling.

G Protein-Coupled Receptors: Acts as an agonist at G protein-coupled receptor 35 (GPR35) and aryl hydrocarbon receptor (AhR), influencing various cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Analytical Properties

Kynurenic Acid-d5 is distinguished from non-deuterated KYNA and other isotopologues by its molecular weight (194.20 g/mol vs. 189.18 g/mol for KYNA) and chromatographic retention behavior. For example, in LC-MS analyses, this compound exhibits a retention time of 5.41 minutes compared to 5.44 minutes for KYNA, with distinct mass transitions (m/z 195.09 → 149.06 for d5 vs. m/z 190.09 → 143.99 for KYNA) . This isotopic separation is critical for minimizing matrix effects and enhancing quantification precision.

Table 1: Key Analytical Parameters of this compound and Related Isotopologues

Functional and Pharmacological Comparisons

While this compound is chemically inert in biological systems (used solely for analytical purposes), non-deuterated KYNA exhibits neuromodulatory and immunomodulatory activities. For instance:

- Receptor Affinity : KYNA inhibits NMDA receptors (IC50 ~15–20 µM) and α7 nicotinic receptors (IC50 ~7 µM), whereas deuterated analogs like this compound lack functional receptor interactions due to isotopic substitution .

- Therapeutic Potential: KYNA analogs have shown promise in preclinical models of rheumatoid arthritis (RA) and migraine by attenuating neuroinflammation and neuronal sensitization .

Metabolomic Profiling

This compound is indispensable in targeted metabolomics for conditions like Parkinson’s disease, tuberculous meningitis, and chronic kidney disease. For example, in a 2023 study, this compound enabled quantification of reduced KYNA levels in tuberculous meningitis patients (plasma: 12.3 ± 3.1 nM vs. controls: 24.6 ± 5.8 nM; p < 0.01) . Similarly, in hemodialysis patients, it revealed a 40% reduction in serum KYNA post-dialysis, correlating with uremic toxin accumulation .

Drug Development

Deuterated analogs like this compound are critical for optimizing KYNA-based therapeutics. A 2021 study demonstrated that KYNA analogs synthesized using deuterated precursors exhibit enhanced metabolic stability in RA models, with a 2.3-fold increase in half-life compared to non-deuterated analogs .

Biological Activity

Kynurenic Acid-d5 (KYNA-d5) is a deuterated form of kynurenic acid, a metabolite derived from the amino acid tryptophan through the kynurenine pathway. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into the biological activity of KYNA-d5, including its interactions with various receptors, implications in neurological disorders, and its role as an analytical standard in research.

Overview of Kynurenic Acid and this compound

Kynurenic acid acts as a neuroprotective agent and modulates neurotransmitter systems. It functions as an antagonist at several receptors, including:

- N-methyl-D-aspartate (NMDA) receptors

- Alpha-7 nicotinic acetylcholine receptors (α7 nAChRs)

- AMPA receptors

Additionally, it serves as an agonist for the aryl hydrocarbon receptor (AhR) and G protein-coupled receptor 35 (GPR35) . The stable isotope labeling of KYNA-d5 enhances its utility in quantitative analyses, allowing researchers to study its biological activities without interference from endogenous compounds.

Neuroprotective Effects

Kynurenic acid has been shown to exhibit neuroprotective effects by antagonizing excitotoxicity mediated by NMDA receptors. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . KYNA-d5, by serving as an internal standard, aids in accurately quantifying endogenous kynurenic acid levels in biological samples, which is crucial for understanding its role in these diseases.

Modulation of Neurotransmitter Systems

Research indicates that KYNA can influence neurotransmitter receptor activity and transporters, affecting drug metabolism and efficacy. For instance, studies have demonstrated that elevated levels of kynurenine metabolites correlate with cognitive decline and increased risk of Alzheimer's disease . The ratios of various metabolites, such as 3-hydroxykynurenine to kynurenine (3-HK/KYN), serve as proxies for enzymatic activity related to neurotoxicity versus neuroprotection .

Study on Bipolar Disorder

A study involving patients with bipolar disorder revealed that levels of kynurenic acid were significantly reduced compared to healthy controls. The increased enzymatic activity reflected by the 3-HK/KYN ratio suggests a shift towards neurotoxic metabolites in these patients . This finding underscores the potential role of KYNA in mood disorders and highlights the importance of maintaining adequate levels for neuroprotection.

Alzheimer's Disease Research

In a longitudinal study examining older adults, higher concentrations of kynurenine pathway metabolites were associated with biomarkers indicative of neurodegeneration and neuroinflammation. Specifically, elevated levels of pTau-181 and neurofilament light chain were linked to dysregulated metabolism within the kynurenine pathway . These results suggest that interventions targeting kynurenic acid levels could be beneficial in mitigating cognitive decline.

Comparative Analysis of Kynurenine Pathway Metabolites

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Kynurenine | C₉H₈N₂O₃ | Precursor to both kynurenic acid and xanthurenic acid; involved in inflammation. |

| Xanthurenic Acid | C₁₀H₉N₃O₄ | Product of kynurenine metabolism; different receptor activity compared to KYNA. |

| Quinolinic Acid | C₉H₇N | An excitatory neurotoxin; acts as an agonist at NMDA receptors. |

KYNA's unique feature lies in its stable isotope labeling, enhancing its utility for metabolic studies compared to non-labeled counterparts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Kynurenic Acid-d5, and how do they influence its stability in experimental buffers?

- Methodological Answer : Stability can be assessed using high-performance liquid chromatography (NCE-HPLC) to monitor degradation under varying pH and temperature conditions. Key properties include its molecular weight (194.20 g/mol), melting point (267–269°C), and deuterium substitution at positions 3,5,6,7,8, which reduce metabolic breakdown compared to non-deuterated forms. Buffers should be optimized to avoid proton-deuterium exchange, particularly in aqueous solutions .

Q. What standard protocols are recommended for quantifying this compound in biological matrices like plasma or cerebrospinal fluid?

- Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Chromatographic separation via NCE-HPLC with a limit of quantification (LOQ) of 0.2 fmol·mL⁻¹ is validated for perfusate analysis in preclinical models .

Q. How should researchers design in vitro experiments to study this compound’s antagonism of NMDA and α7 nicotinic acetylcholine receptors?

- Methodological Answer : Employ cell lines (e.g., H9c2 cardiomyocytes) exposed to simulated ischemia/reperfusion injury. Treat with this compound at concentrations spanning 1–100 µM, and measure viability via MTT assays and oxidative stress via ROS-sensitive probes (e.g., DCFH-DA). Include controls with non-deuterated Kynurenic Acid to compare deuterium effects on receptor binding .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual role as a glutamate antagonist and GPR35 agonist be resolved in neuropharmacological studies?

- Methodological Answer : Conduct concentration-response curves in dual-receptor expression systems (e.g., HEK293 cells transfected with NMDA and GPR35). Use selective inhibitors (e.g., MK-801 for NMDA) to isolate signaling pathways. Genetic knockout models (e.g., GPR35⁻/⁻ mice) can clarify receptor-specific effects in vivo .

Q. What experimental strategies optimize the detection of this compound in complex matrices with high background interference?

- Methodological Answer : Implement solid-phase extraction (SPE) to pre-concentrate samples, followed by LC-MS/MS with multiple reaction monitoring (MRM). Deuterated analogs reduce ion suppression, and chromatographic conditions (e.g., gradient elution with C18 columns) should separate this compound from endogenous kynurenine pathway metabolites .

Q. How should researchers address variability in this compound’s pharmacokinetic data across different animal models?

- Methodological Answer : Use mixed-effects statistical models to account for interspecies differences in metabolism and blood-brain barrier permeability. Pair deuterated tracer studies (e.g., ¹³C-labeled this compound) with microdialysis to track real-time tissue distribution. Power analysis should determine cohort sizes to ensure statistical robustness .

Q. What are the ethical considerations when using this compound in animal studies investigating psychosis-related pathways?

- Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) protocols, particularly for models inducing psychosis (e.g., GRK3 knockdown rodents). Apply the 3Rs principles (Replacement, Reduction, Refinement) and validate endpoints (e.g., spike-wave discharges) to minimize distress. Transparency in reporting adverse effects is critical .

Q. How can in vitro findings on this compound’s neuroprotection be reconciled with in vivo limitations due to blood-brain barrier (BBB) penetration?

- Methodological Answer : Perform BBB permeability assays using in vitro models (e.g., hCMEC/D3 cell monolayers) or in situ brain perfusion. Modify formulations with nanocarriers (e.g., liposomes) to enhance delivery. Compare deuterated vs. non-deuterated analogs to assess isotopic effects on transport .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in convulsion models?

- Methodological Answer : Use one-way ANOVA with Tukey’s post hoc test for multiple comparisons, as validated in spike-wave discharge studies. For non-linear responses, apply log-transformed regression models. Report effect sizes and confidence intervals to contextualize variability .

Q. How can researchers differentiate artifact signals from true this compound peaks in chromatographic analyses?

- Methodological Answer : Include blank runs and matrix-matched calibration standards to identify background interference. Confirm peak identity via tandem MS fragmentation patterns and compare retention times with certified reference materials. Use deuterium-specific ion transitions to minimize cross-talk .

Properties

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 350820-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.